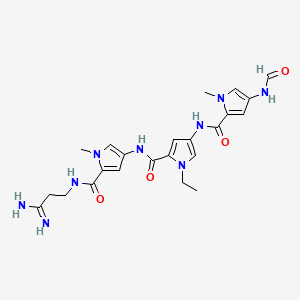
2-Homodistamycin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Homodistamycin A is a synthetic analog of distamycin A, a well-known antibiotic that binds to the minor groove of DNA. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. The unique structure of this compound allows it to interact specifically with DNA, making it a valuable tool for studying DNA-protein interactions and developing new therapeutic agents.
准备方法
The synthesis of 2-Homodistamycin A involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions involving pyrrole derivatives.
Functional Group Introduction: Specific functional groups are introduced through various chemical reactions, such as alkylation and acylation.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to maximize yield and minimize production costs.
化学反应分析
2-Homodistamycin A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Homodistamycin A has a wide range of scientific research applications, including:
Chemistry: It is used as a probe to study DNA-binding properties and to develop new DNA-targeting drugs.
Biology: The compound is used to investigate DNA-protein interactions and to study the effects of DNA-binding agents on cellular processes.
Medicine: this compound has potential therapeutic applications, particularly in the development of new antibiotics and anticancer agents.
Industry: The compound is used in the development of new materials and as a tool in various biotechnological applications.
作用机制
The mechanism of action of 2-Homodistamycin A involves its binding to the minor groove of DNA. This binding is facilitated by hydrogen bonds and van der Waals interactions between the compound and the DNA bases. The binding of this compound to DNA can interfere with DNA replication and transcription, leading to the inhibition of cell growth and proliferation. The molecular targets of this compound include specific sequences of DNA, and the pathways involved are related to DNA replication and repair mechanisms.
相似化合物的比较
2-Homodistamycin A is similar to other DNA-binding compounds, such as distamycin A and netropsin. it has unique structural features that enhance its binding affinity and specificity for certain DNA sequences. Similar compounds include:
Distamycin A: A natural antibiotic that binds to the minor groove of DNA.
Netropsin: Another DNA-binding antibiotic with a similar mode of action.
Hoechst 33258: A synthetic dye that binds to the minor groove of DNA and is used in fluorescence microscopy.
The uniqueness of this compound lies in its enhanced binding properties and potential for therapeutic applications.
属性
CAS 编号 |
85407-00-7 |
|---|---|
分子式 |
C23H29N9O4 |
分子量 |
495.5 g/mol |
IUPAC 名称 |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-ethylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C23H29N9O4/c1-4-32-12-16(29-22(35)18-7-14(27-13-33)10-30(18)2)9-19(32)23(36)28-15-8-17(31(3)11-15)21(34)26-6-5-20(24)25/h7-13H,4-6H2,1-3H3,(H3,24,25)(H,26,34)(H,27,33)(H,28,36)(H,29,35) |
InChI 键 |
SMSCVNVCFMMSPN-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CC(=CN3C)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




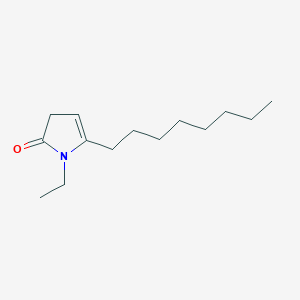
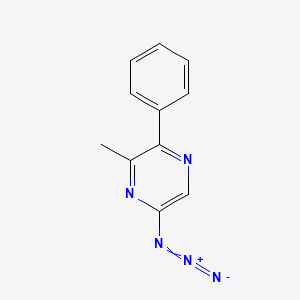


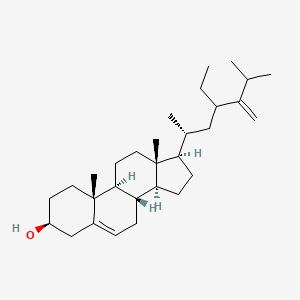
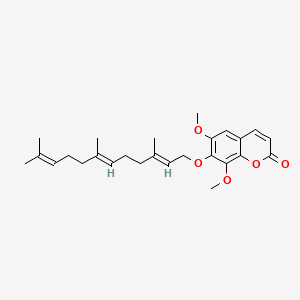
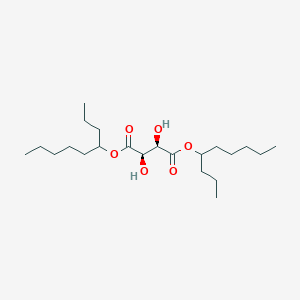


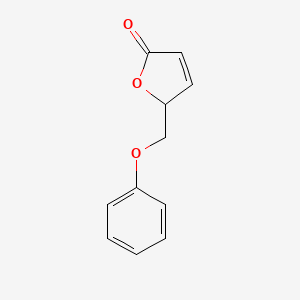
![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
